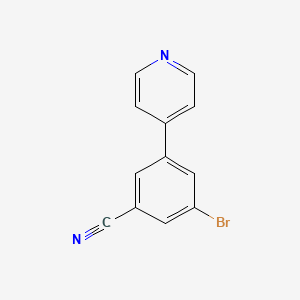

Benzonitrile, 3-bromo-5-(4-pyridinyl)-

Description

Benzonitrile, 3-bromo-5-(4-pyridinyl)-, is a substituted aromatic nitrile featuring a bromine atom at the 3-position and a pyridinyl group at the 5-position of the benzene ring. This compound is of significant interest in pharmaceutical and materials chemistry due to its structural complexity and functional versatility. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the pyridinyl moiety . For example, the stannylation of a brominated benzonitrile precursor using Bu₃Sn₂ facilitates efficient coupling with pyridinyl ethynyl groups . The compound’s electronic properties are influenced by the electron-withdrawing nitrile group and the π-conjugated pyridinyl substituent, making it a candidate for applications in positron emission tomography (PET) ligand synthesis .

Propriétés

IUPAC Name |

3-bromo-5-pyridin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-12-6-9(8-14)5-11(7-12)10-1-3-15-4-2-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZLEVPREMTHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293307 | |

| Record name | 3-Bromo-5-(4-pyridinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909135-38-2 | |

| Record name | 3-Bromo-5-(4-pyridinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909135-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(4-pyridinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-bromo-5-(4-pyridinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile.

Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile. The specific substitution pattern of 3-bromo-5-(4-pyridinyl)- can be achieved through subsequent bromination and pyridine ring formation reactions .

Analyse Des Réactions Chimiques

Types of Reactions: Benzonitrile, 3-bromo-5-(4-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like bromine for bromination and pyridine for introducing the pyridine ring are commonly employed.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzonitrile derivatives depending on the reagents used.

Applications De Recherche Scientifique

Benzonitrile, 3-bromo-5-(4-pyridinyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, including polymers and photoresponsive materials

Mécanisme D'action

The mechanism of action of benzonitrile, 3-bromo-5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The bromine and pyridine substituents can further modulate the compound’s electronic properties and steric interactions, affecting its overall biological activity .

Comparaison Avec Des Composés Similaires

Key Differences:

Electronic Effects: The pyridinyl group in 3-bromo-5-(4-pyridinyl)benzonitrile enhances π-stacking interactions and polarizability compared to non-aromatic substituents (e.g., OCF₃ in ). This is critical for applications in optoelectronics . Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density at the benzene ring, increasing reactivity toward nucleophilic substitution compared to electron-donating groups (e.g., NH₂ in ).

Steric and Solvent Effects :

- Bulky substituents like trifluoromethoxy (OCF₃) introduce steric hindrance, affecting reaction kinetics in cross-coupling reactions . In contrast, the planar pyridinyl group minimizes steric interference .

- Benzonitrile derivatives generally exhibit higher polarizability than nitrobenzene analogues due to the nitrile group’s electron-withdrawing nature, as shown in solvent effect studies .

Synthetic Accessibility: Pyridinyl-substituted benzonitriles often require multi-step coupling reactions (e.g., Suzuki-Miyaura), whereas trifluoromethyl or amino derivatives can be synthesized via direct bromination or amination .

Activité Biologique

Benzonitrile, 3-bromo-5-(4-pyridinyl)- is an organic compound with significant potential in biological research and applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzonitrile, 3-bromo-5-(4-pyridinyl)- features a benzonitrile core with a bromine atom at the 3-position and a pyridine ring at the 5-position. Its molecular formula is CHBrN, and it has a molecular weight of approximately 222.07 g/mol. The presence of the bromine and pyridine substituents significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of benzonitrile, 3-bromo-5-(4-pyridinyl)- can be achieved through various methods:

- Starting Materials : The synthesis often begins with benzaldehyde and hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile.

- Bromination : Bromination reactions introduce the bromine substituent at the 3-position.

- Pyridine Formation : The pyridine ring can be formed through cyclization reactions involving appropriate precursors.

The biological activity of benzonitrile, 3-bromo-5-(4-pyridinyl)- primarily involves its interaction with specific molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound's reactivity and binding affinity. The unique electronic properties provided by the bromine and pyridine groups enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzonitrile derivatives:

- Inhibition of Cancer Cell Growth : Compounds related to benzonitrile have shown promising results in inhibiting cell growth in various cancer cell lines, including lung and breast cancers. For instance, derivatives with similar structures demonstrated IC values in the nanomolar range against specific cancer cell lines (e.g., H441, A549) .

- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways such as AKT/BIM signaling .

Enzyme Interactions

Benzonitrile derivatives have been utilized to study enzyme interactions:

- Selective Androgen Receptor Modulators (SARMs) : Some derivatives exhibit selective binding to androgen receptors, suggesting potential applications in treating conditions influenced by androgen levels .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzonitrile | General building block in organic synthesis | Basic structure without substitutions |

| 3-Bromobenzonitrile | Anticancer activity; moderate effects on cell lines | Bromine substituent enhances reactivity |

| 4-Pyridinylbenzonitrile | Potential for enzyme interaction studies | Presence of pyridine ring influences binding |

| Benzonitrile, 3-bromo-5-(4-pyridinyl)- | Anticancer properties; enzyme interactions | Unique combination of bromine and pyridine groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.